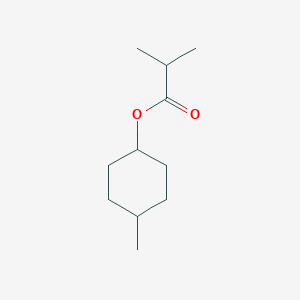
4-Methylcyclohexyl 2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylcyclohexyl 2-methylpropanoate is an organic compound with the molecular formula C11H20O2. It is an ester formed from 4-methylcyclohexanol and 2-methylpropanoic acid. This compound is known for its pleasant fruity odor and is often used in the fragrance industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylcyclohexyl 2-methylpropanoate typically involves the esterification reaction between 4-methylcyclohexanol and 2-methylpropanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process, and the water formed during the reaction is continuously removed to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using large reactors equipped with efficient distillation columns to remove water. The use of continuous flow reactors can also enhance the efficiency and yield of the esterification process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of ketones or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or amines in the presence of a base.
Major Products Formed:
Oxidation: 4-Methylcyclohexanone or 4-Methylcyclohexanoic acid.
Reduction: 4-Methylcyclohexanol.
Substitution: 4-Methylcyclohexylamine or 4-Methylcyclohexanol.
Aplicaciones Científicas De Investigación
4-Methylcyclohexyl 2-methylpropanoate has various applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ester functionality.
Industry: Widely used in the fragrance industry for its pleasant odor and as a flavoring agent in the food industry.
Mecanismo De Acción
The mechanism of action of 4-Methylcyclohexyl 2-methylpropanoate primarily involves its interaction with olfactory receptors due to its volatile nature and pleasant odor. In biological systems, the ester group can undergo hydrolysis to release 4-methylcyclohexanol and 2-methylpropanoic acid, which may interact with various molecular targets and pathways.
Comparación Con Compuestos Similares
Cyclohexyl 2-methylpropanoate: Similar structure but lacks the methyl group on the cyclohexyl ring.
4-Methylcyclohexyl acetate: Similar structure but with an acetate group instead of a 2-methylpropanoate group.
Uniqueness: 4-Methylcyclohexyl 2-methylpropanoate is unique due to the presence of both a cyclohexyl ring and a 2-methylpropanoate ester group, which imparts distinct chemical and physical properties. Its pleasant odor makes it particularly valuable in the fragrance industry compared to its similar compounds.
Propiedades
Número CAS |
5460-50-4 |
|---|---|
Fórmula molecular |
C11H20O2 |
Peso molecular |
184.27 g/mol |
Nombre IUPAC |
(4-methylcyclohexyl) 2-methylpropanoate |
InChI |
InChI=1S/C11H20O2/c1-8(2)11(12)13-10-6-4-9(3)5-7-10/h8-10H,4-7H2,1-3H3 |
Clave InChI |
VGYLSEDWKCYOQQ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)OC(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[Dimethyl(propyl)silyl]methyl acetate](/img/structure/B14733883.png)
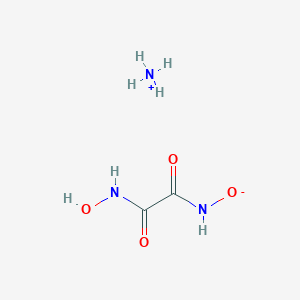
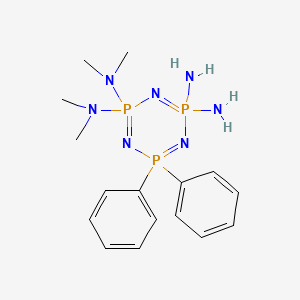
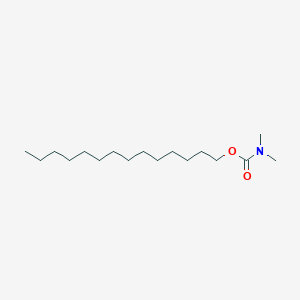
![Ethyl 4-[(2,6-diamino-5-nitrosopyrimidin-4-yl)amino]benzoate](/img/structure/B14733905.png)
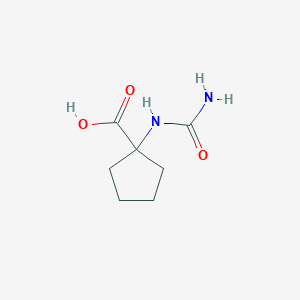


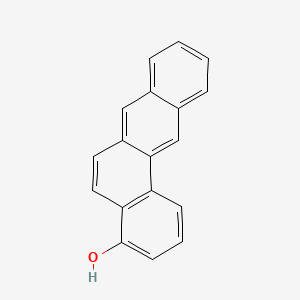
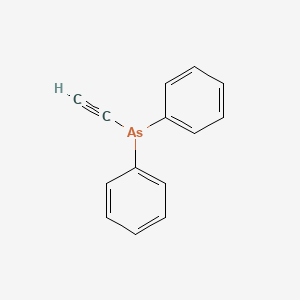

![(3S)-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5-diol](/img/structure/B14733969.png)
